molecular formula C10H14O B1218401 2-Methyl-3-phenylpropanol CAS No. 7384-80-7

2-Methyl-3-phenylpropanol

Cat. No. B1218401
Key on ui cas rn: 7384-80-7
M. Wt: 150.22 g/mol
InChI Key: LTZKHYYXQWNXPU-UHFFFAOYSA-N
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Patent
US06187727B1

Procedure details

2-Methyl-3-phenylpropanol (219 g., 1.46 mol.) and 10.30 g. of 50% Ni on silica catalyst (4.7 wt %, G-49-C, United Catalyst) were stirred at 700 rpm in a Parr reactor at 150° C. and 200-600 psi of hydrogen until hydrogen absorption stopped (12 hours). Utilizing 2 wt. % of the catalyst requires that the reaction be run at 180° C. The reaction mixture was filtered through a filter bed (Celite™) using toluene as a rinse solvent and concentrated to a clear, colorless liquid. The odor grade product was isolated by fractional distillation, 174 g., 80% yield; bp 80° C. at 4 mm. Odor: very pleasant green, fruity, rosy. Mass Spectrum from 5508-36. MS (El) m/z (relative intensity) 138 (M+−H2O, 15), 123 (M+−Me and H2O, 15).
Quantity
219 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][OH:4]>[Ni].O>[CH3:1][CH:2]([CH2:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][OH:4]

Inputs

Step One
Name
Quantity
219 g
Type
reactant
Smiles
CC(CO)CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
200-600 psi of hydrogen until hydrogen absorption
CUSTOM
Type
CUSTOM
Details
(12 hours)
Duration
12 h
CUSTOM
Type
CUSTOM
Details
be run at 180° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a filter bed (Celite™)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a clear, colorless liquid
CUSTOM
Type
CUSTOM
Details
The odor grade product was isolated by fractional distillation, 174 g

Outcomes

Product
Name
Type
Smiles
CC(CO)CC1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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